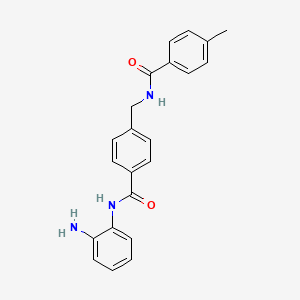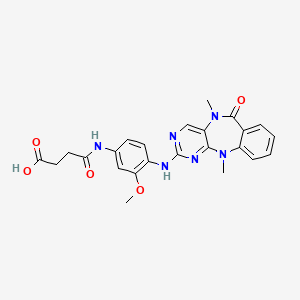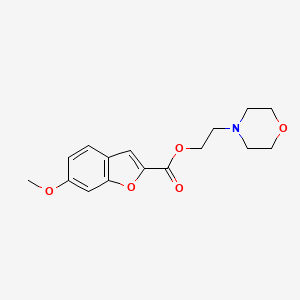
hCAXII-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hCAXII-IN-8 is a potent inhibitor of human carbonic anhydrase XII (hCA XII), an enzyme that plays a crucial role in regulating pH levels in various tissues. This compound is particularly significant in the context of cancer research, as hCA XII is often overexpressed in certain types of tumors, making it a valuable target for therapeutic intervention .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hCAXII-IN-8 involves multiple steps, starting with the preparation of pyrazole-based benzene sulfonamides. These intermediates are then subjected to various chemical reactions to yield the final product. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine. The process may also involve heating and stirring to facilitate the reactions .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing quality control measures to ensure consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
hCAXII-IN-8 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of sulfonamide groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
- Solvents: Dimethyl sulfoxide (DMSO), methanol
- Catalysts: Triethylamine, pyridine
- Oxidizing agents: Hydrogen peroxide
- Reducing agents: Sodium borohydride
Major Products Formed
The major products formed from the reactions involving this compound are typically derivatives of the original compound, modified to enhance its inhibitory activity or to study its interaction with various biological targets .
Applications De Recherche Scientifique
hCAXII-IN-8 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of carbonic anhydrases and to develop new inhibitors with improved efficacy.
Biology: Helps in understanding the role of carbonic anhydrases in cellular processes, including pH regulation and ion transport.
Medicine: Investigated for its potential therapeutic applications in treating cancers that overexpress hCA XII, as well as other diseases like glaucoma and epilepsy.
Industry: Utilized in the development of diagnostic tools and assays to measure carbonic anhydrase activity
Mécanisme D'action
hCAXII-IN-8 exerts its effects by binding to the active site of hCA XII, thereby inhibiting its enzymatic activity. This inhibition disrupts the enzyme’s ability to regulate pH levels, which can lead to reduced tumor growth and proliferation in cancers that overexpress hCA XII. The molecular targets involved include the zinc ion at the active site of the enzyme, which is essential for its catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.
Dorzolamide: Another carbonic anhydrase inhibitor used in the treatment of glaucoma.
Brinzolamide: Similar to dorzolamide, used for reducing intraocular pressure in glaucoma patients.
Uniqueness of hCAXII-IN-8
This compound is unique due to its high specificity and potency against hCA XII compared to other carbonic anhydrase inhibitors. This specificity makes it particularly valuable in cancer research, where selective inhibition of hCA XII can lead to more effective treatments with fewer side effects .
Propriétés
Formule moléculaire |
C22H20N6O5S3 |
|---|---|
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
1-[(3-phenyl-5-sulfamoyl-1H-indole-2-carbonyl)amino]-3-(3-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C22H20N6O5S3/c23-35(30,31)15-8-4-7-14(11-15)25-22(34)28-27-21(29)20-19(13-5-2-1-3-6-13)17-12-16(36(24,32)33)9-10-18(17)26-20/h1-12,26H,(H,27,29)(H2,23,30,31)(H2,24,32,33)(H2,25,28,34) |
Clé InChI |
LZWXIDIUJOMMMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)S(=O)(=O)N)C(=O)NNC(=S)NC4=CC(=CC=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



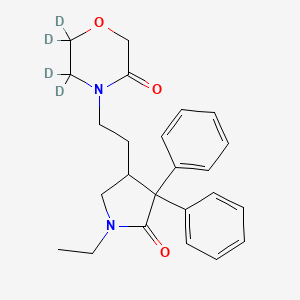
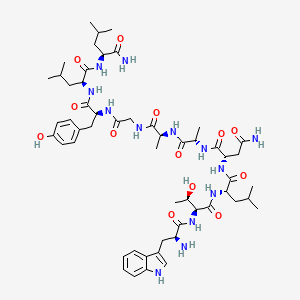

![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)
![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)


![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)

